molecular formula C8H8FN3O4 B1443887 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide CAS No. 1341119-52-5

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Cat. No. B1443887
CAS RN: 1341119-52-5
M. Wt: 229.17 g/mol
InChI Key: XFBKSIUPDLEOQM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8FN3O4 . It has a molecular weight of 229.17 .


Molecular Structure Analysis

The InChI code for 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is 1S/C8H8FN3O4/c9-5-1-2-7 (6 (3-5)12 (14)15)16-4-8 (13)11-10/h1-3H,4,10H2, (H,11,13) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide has a molecular weight of 229.17 . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Coordination Compounds

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide: has been utilized in the synthesis of coordination compounds. For instance, it can act as a ligand to form complexes with metals such as nickel (II). These complexes are characterized by techniques like IR spectroscopy and X-ray diffraction, and they can exhibit interesting structural properties due to the coordination of the ligand through the carbonyl oxygen atom and the amine nitrogen .

Antituberculosis Agents

The hydrazide functional group is significant in pharmaceutical research, particularly in the development of antituberculosis drugs. Derivatives of hydrazides, including those with aromatic fragments like 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide , can exhibit antibacterial and antifungal activities. The extent of these activities often depends on the nature of the substituent attached to the benzene ring .

Antimicrobial Pharmaceuticals

Hydrazide derivatives are considered valuable starting materials for synthesizing novel biologically active compounds. They play a crucial role in creating antimicrobial pharmaceuticals, which are essential in combating various bacterial and fungal infections .

Anticonvulsant Activity

Research has indicated that certain hydrazide derivatives can be designed and synthesized to exhibit anticonvulsant activity. This makes 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide a potential candidate for the development of new anticonvulsant medications, which could help in the treatment of conditions like epilepsy .

Antiviral Agents

Some hydrazide derivatives have shown potent antiviral activity. For example, benzotriazole-N-substituted acetohydrazide derivatives have been characterized by their binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I). This suggests that 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide could be modified to enhance its antiviral properties .

properties

IUPAC Name

2-(4-fluoro-2-nitrophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O4/c9-5-1-2-7(6(3-5)12(14)15)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBKSIUPDLEOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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